2-(2-methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-morpholin-4-ylethanone
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Overview
Description
2-(2-methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-morpholin-4-ylethanone is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound features a unique structure that combines a triazole ring with a benzimidazole moiety, linked to a morpholine ring via an ethanone bridge. Such a structure endows the compound with diverse chemical and biological properties, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-morpholin-4-ylethanone typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate hydrazine derivatives with ortho-diamines to form the triazole and benzimidazole rings
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts can significantly enhance reaction rates and selectivity. The choice of solvents, temperature control, and purification methods are crucial factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-morpholin-4-ylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the morpholine and triazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-(2-methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-morpholin-4-ylethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(2-methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-morpholin-4-ylethanone involves its interaction with specific molecular targets. The triazole and benzimidazole rings can bind to enzymes and receptors, inhibiting their activity. This compound may interfere with nucleic acid synthesis, protein function, or cell membrane integrity, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-triazolo[1,5-a]pyrimidine: Used as an antimicrobial agent in agriculture.
1,2,4-triazolo[4,3-b][1,2,4,5]tetrazine: Explored for its energetic material properties.
Uniqueness
2-(2-methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-morpholin-4-ylethanone stands out due to its unique combination of structural features, which confer a broad spectrum of biological activities and chemical reactivity
Properties
IUPAC Name |
2-(2-methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-11-16-15-19(10-14(21)18-6-8-22-9-7-18)12-4-2-3-5-13(12)20(15)17-11/h2-5H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXNCNLTMQHJIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=CC=CC=C3N(C2=N1)CC(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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